1-Isobutylazetidin-3-amine dihydrochloride

Description

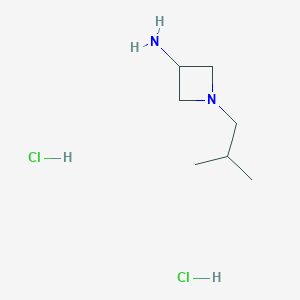

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H18Cl2N2 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

1-(2-methylpropyl)azetidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(2)3-9-4-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H |

InChI Key |

CFNBAYBCRSDBQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC(C1)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Isobutylazetidin 3 Amine Dihydrochloride

Precursor Synthesis and Functionalization Strategies

The synthesis of 1-Isobutylazetidin-3-amine dihydrochloride (B599025) hinges on the initial construction of a substituted azetidine (B1206935) ring, which serves as a scaffold for subsequent chemical modifications.

Synthesis of Azetidin-3-ol (B1332694) Derivatives as Key Intermediates (e.g., 1-Isobutylazetidin-3-ol Hydrochloride)

A common and effective strategy for building the azetidine framework involves the use of azetidin-3-ol derivatives as key intermediates. The synthesis of azetidin-3-ol itself can be achieved from precursors like 1-N-Boc-3-hydroxyazetidine. chemicalbook.comrsc.org A general method involves the deprotection of N-Boc-3-hydroxyazetidine using an acid such as trifluoroacetic acid in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com

The formation of the azetidine ring often relies on intramolecular cyclization reactions. One patented method describes the synthesis of 1-substituted azetidin-3-ol derivatives starting from 3-amino-1,2-propanediol. google.com This process involves the reaction with a ketone or aldehyde, followed by cyclization. For the synthesis of 1-isobutylazetidin-3-ol, isobutyraldehyde (B47883) would be the corresponding starting material.

Another general approach to 1,3-disubstituted azetidines involves the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org In the context of 1-isobutylazetidin-3-ol, isobutylamine (B53898) would be reacted with a suitable 1,3-propanediol (B51772) derivative.

The table below summarizes a representative synthetic route to a 1-substituted azetidin-3-ol derivative.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-amino-1,2-propanediol, 4,4'-dichlorobenzophenone | Xylene, Ethanol | Imine diol derivative |

| 2 | Imine diol derivative | NaBH4, Water/Ethanol | Amino diol derivative |

| 3 | Amino diol derivative | p-toluenesulfonyl chloride, Pyridine | Tosylated intermediate |

| 4 | Tosylated intermediate | NaHCO3 | 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol |

This table illustrates a general patented method for synthesizing a 1-substituted azetidin-3-ol, which can be adapted for the isobutyl analog. google.com

Chemical Transformations for Introduction of the 3-Amino Moiety

With the azetidin-3-ol precursor in hand, the next critical step is the introduction of the amino group at the 3-position. This transformation is often achieved through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.

A common method involves converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate. For instance, reacting N-tert-butyl-azetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) at low temperatures yields the corresponding mesylate. google.com This mesylate can then be displaced by an amine source.

Alternatively, the introduction of the amino moiety can be part of a broader strategy for creating 3-amino-azetidine derivatives, which are valuable intermediates for biologically active compounds. google.comresearchgate.net These strategies often involve the use of protected amine equivalents that are later deprotected to reveal the final 3-aminoazetidine. The use of 3-aminoazetidine as a turn-inducing element in peptide synthesis highlights its utility as a building block. researchgate.net

Diastereoselective and Enantioselective Approaches to 1-Isobutylazetidin-3-amine Dihydrochloride

Controlling the stereochemistry of the final product is a significant challenge in the synthesis of substituted azetidines. Diastereoselective and enantioselective methods are employed to produce specific stereoisomers.

Chiral Auxiliaries and Catalysis in Azetidine Ring Formation

Chiral auxiliaries can be used to guide the stereochemical outcome of the azetidine ring formation. For example, (S)-1-phenylethylamine has been successfully used as a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, optically active alpha-methylbenzylamine has been employed in the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov These principles can be extended to the synthesis of chiral 3-aminoazetidine derivatives.

Catalysis also plays a crucial role in enantioselective synthesis. Iron-catalyzed asymmetric transfer hydrogenation of imines is a general and efficient method for producing enantiomerically enriched amines. nih.gov Engineered imine reductases have been developed for the highly diastereo- and enantioselective synthesis of β-branched chiral amines, demonstrating the power of biocatalysis in achieving high stereocontrol. nih.gov Furthermore, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines with high yield and regioselectivity. frontiersin.org

The table below outlines a general approach for the diastereoselective synthesis of cis-1,3-disubstituted isoindolines, a strategy that shares principles with azetidine synthesis.

| Reactants | Catalyst/Reagents | Product | Diastereomeric Ratio (d.r.) | Yield |

| Terminal Alkyne | Tf2NH, Et3SiH | cis-1,3-disubstituted isoindoline (B1297411) | up to 99:1 | up to 98% |

This data, from a study on isoindoline synthesis, illustrates the potential for high diastereoselectivity using Brønsted acid catalysis, a concept applicable to azetidine synthesis. nih.govrsc.org

Resolution Techniques for Stereoisomeric Purity

When a synthesis produces a mixture of stereoisomers, resolution techniques are necessary to isolate the desired enantiomer or diastereomer. Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts, having different physical properties, can then be separated by methods such as crystallization.

For example, the resolution of DL-azetidine-2-carboxylic acid has been achieved through crystallization with D- and L-tyrosine hydrazide. researchgate.net This approach can be adapted for the resolution of racemic 1-isobutylazetidin-3-amine. The separation of diastereomers of protected azetidines using normal phase chromatography has also been reported as an effective method to obtain enantiopure products after deprotection. acs.org

Development of Scalable and Efficient Synthetic Protocols for Research and Industrial Applications

For a chemical compound to be viable for larger-scale applications, the synthetic route must be scalable, efficient, and cost-effective. Research efforts have focused on developing practical and robust methods for the synthesis of azetidine derivatives.

Key features of scalable syntheses include:

Use of inexpensive starting materials : The economic viability of a synthesis is greatly enhanced by using readily available and affordable precursors. nih.gov

Simple work-up and purification procedures : Complex purification methods can be a bottleneck in large-scale production. google.com

Robust and reproducible reactions : The synthetic method should be reliable and give consistent results when performed on a larger scale.

A general and scalable method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has been demonstrated on a gram scale, highlighting its potential for medicinal chemistry applications where larger quantities are needed. acs.org The development of facile and efficient processes for preparing 3-amino-azetidines is driven by their importance as key intermediates for numerous biologically active compounds. google.com The synthesis of chiral 3-aminopiperidine derivatives in quantities exceeding 1 kilogram has been described, providing a blueprint for the large-scale production of related cyclic amines. google.comwipo.int

Comparative Analysis of Synthetic Pathways: Yields, Selectivity, and Atom Economy

A prevalent and often preferred method for preparing N-substituted azetidines is through reductive amination. This pathway typically commences with a protected azetidine precursor, such as tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone). In this approach, the ketone functionality of the azetidinone is condensed with isobutylamine to form an intermediate imine, which is subsequently reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.comorganic-chemistry.org The final steps involve the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the dihydrochloride salt.

An alternative reductive amination strategy begins with tert-Butyl 3-aminoazetidine-1-carboxylate. Here, the primary amine of the azetidine is reacted with isobutyraldehyde to form the corresponding imine, which is then reduced. The subsequent deprotection and salt formation steps are analogous to the first reductive amination route.

A second major synthetic strategy involves the direct N-alkylation of an azetidine precursor. This pathway would typically involve the reaction of tert-Butyl 3-aminoazetidine-1-carboxylate with an isobutyl halide, such as isobutyl bromide. While seemingly more direct, this method is often plagued by a lack of selectivity. masterorganicchemistry.com The initial alkylation to the desired secondary amine can be followed by a second alkylation, leading to the formation of a tertiary amine byproduct. This over-alkylation significantly complicates the purification process and reduces the yield of the target compound.

Below is a comparative analysis of these two generalized pathways:

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Direct Alkylation |

| Starting Materials | tert-Butyl 3-oxoazetidine-1-carboxylate and Isobutylamine, OR tert-Butyl 3-aminoazetidine-1-carboxylate and Isobutyraldehyde | tert-Butyl 3-aminoazetidine-1-carboxylate and Isobutyl bromide |

| Key Transformation | Imine formation followed by reduction | Nucleophilic substitution |

| Selectivity | High selectivity for the secondary amine product. The reaction is generally more controlled, avoiding over-alkylation. masterorganicchemistry.com | Low selectivity, with a significant potential for over-alkylation to form the tertiary amine byproduct. This necessitates more complex purification steps. |

| Reported Yields | Generally moderate to high yields are achievable for the reductive amination step, often exceeding 70-80% for similar substrates. | Yields of the desired secondary amine are often lower due to the formation of byproducts, typically in the range of 30-50% for analogous reactions. |

| Atom Economy | The atom economy is influenced by the choice of reducing agent. Borohydride-based reagents contribute to a lower atom economy due to their molecular weight relative to the transferred hydride. However, the high selectivity can lead to a higher overall process efficiency. | The atom economy of the alkylation step itself can be favorable. However, the formation of byproducts and the need for a base to neutralize the generated hydrobromic acid can decrease the overall atom economy. |

| Process Considerations | Often a one-pot reaction, which can be advantageous for process scalability. The reagents used are generally stable and commercially available. | The reaction may require harsher conditions and careful control of stoichiometry to minimize side reactions. The workup can be more challenging due to product mixtures. |

Chemical Reactivity and Derivatization Studies of 1 Isobutylazetidin 3 Amine Dihydrochloride

Transformations at the Primary Amine Functionality: Amidation, Reductive Amination, and Coupling Reactions

The primary amine at the 3-position of the azetidine (B1206935) ring is a key site for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Amidation: The primary amine can readily react with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form amide bonds. libretexts.orgnih.gov This is a fundamental and widely used reaction in organic and medicinal chemistry. The reaction with an acyl chloride, for instance, is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The use of coupling agents can facilitate amide bond formation directly from carboxylic acids under milder conditions. nih.gov

Reductive Amination: Reductive amination provides a powerful method for N-alkylation of the primary amine. This reaction involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.commasterorganicchemistry.comfortunejournals.com Common reducing agents for this one-pot procedure include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.comfortunejournals.com This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Coupling Reactions: The primary amine can participate in various coupling reactions, such as with heteroaryl halides (e.g., chloropyrimidines) in nucleophilic aromatic substitution (SNAAr) reactions. The reactivity in such couplings is dependent on the electronic nature of the heteroaryl halide. rsc.org

Detailed Research Findings: Representative Derivatization Reactions

While specific experimental data for 1-isobutylazetidin-3-amine dihydrochloride (B599025) is limited, the following table illustrates typical conditions for the derivatization of primary amines based on general literature procedures.

| Reagent 1 | Reagent 2 | Product | Reaction Type | Typical Conditions |

| Primary Amine | Acyl Chloride | N-Substituted Amide | N-Acylation | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) |

| Primary Amine | Aldehyde/Ketone | Secondary/Tertiary Amine | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | N-Alkylation | Base, Solvent |

| Primary Amine | Carboxylic Acid | N-Substituted Amide | Amide Coupling | Coupling agent (e.g., HATU), Base, Solvent |

Modification and Introduction of Functionality on the Isobutyl Side Chain

The isobutyl group attached to the azetidine nitrogen is generally considered less reactive than the amino functionalities. It consists of sp³-hybridized carbon atoms and would typically require harsh conditions for functionalization, such as free-radical halogenation. Specific methods for the selective functionalization of the isobutyl side chain in the presence of the more reactive amine groups are not commonly reported and would likely require a protecting group strategy for the amines.

Ring-Opening and Rearrangement Reactions of the Azetidine Core

The strained four-membered azetidine ring can undergo ring-opening reactions under certain conditions. nih.gov

Ring-Opening: Acid-catalyzed ring-opening of azetidines can occur, typically involving protonation of the ring nitrogen followed by nucleophilic attack. nih.gov The regioselectivity of the ring-opening would depend on the substitution pattern and the nature of the nucleophile. For 1-isobutylazetidin-3-amine, nucleophilic attack could potentially occur at either the C2 or C4 position. Lewis acids can also promote the ring-opening of azetidines with various nucleophiles. nih.gov

Rearrangement Reactions: Rearrangements of the azetidine core are less common but can be induced under specific conditions, often involving the formation of reactive intermediates. For instance, certain substituted azetidines can undergo rearrangements to form other heterocyclic systems. nih.gov However, specific rearrangement studies on 1-isobutylazetidin-3-amine are not documented.

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the primary derivatization reactions are well-established in organic chemistry.

N-Acylation of the Primary Amine: The reaction with an acyl chloride proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the amide. libretexts.org

Reductive Amination: This reaction begins with the nucleophilic attack of the primary amine on the carbonyl group of the aldehyde or ketone to form a hemiaminal intermediate. fortunejournals.com Subsequent dehydration leads to the formation of an imine (or iminium ion under acidic conditions). The imine is then reduced by a hydride source to the final amine product. fortunejournals.com The selectivity of reducing agents like NaBH(OAc)₃ is key, as they preferentially reduce the iminium ion over the carbonyl starting material.

Azetidine Ring-Opening: Acid-catalyzed ring-opening is initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. The nucleophile then attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regiochemical outcome is influenced by steric and electronic factors of the substituents on the azetidine ring. nih.gov

Applications of 1 Isobutylazetidin 3 Amine Dihydrochloride As a Synthetic Building Block

Incorporation into Diverse Heterocyclic Ring Systems

The primary amine of 1-isobutylazetidin-3-amine dihydrochloride (B599025) offers a convenient handle for its integration into various heterocyclic scaffolds through a range of chemical transformations. This has enabled the synthesis of novel hybrid molecules where the azetidine (B1206935) ring is fused or appended to other important heterocycles, leading to new chemical entities with potentially interesting properties.

Synthesis of Azetidine-Fused Pyrazolopyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is an area of significant interest due to the biological activities associated with this fused heterocyclic system. nih.govresearchgate.net While direct literature detailing the use of 1-isobutylazetidin-3-amine dihydrochloride for this specific fusion is not prevalent, the general synthetic strategies for pyrazolo[3,4-d]pyrimidines often involve the reaction of aminopyrazole precursors with various reagents to construct the pyrimidine (B1678525) ring. nih.govresearchgate.net For instance, 5-aminopyrazole-4-carbonitrile derivatives can be cyclized with reagents like formamide (B127407) or triethyl orthoformate to yield the pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.net In this context, 1-isobutylazetidin-3-amine could be envisioned as a precursor to an aminopyrazole, which would then undergo subsequent cyclization to form the desired fused system. The reactivity of the amino group is central to the formation of the pyrimidine ring in these syntheses. mdpi.com

Construction of Chromene-Azetidine Conjugates

The synthesis of hybrid molecules combining the chromene scaffold with an azetidine moiety represents an intriguing area of medicinal chemistry research. The construction of such conjugates can be achieved through various synthetic routes. A common strategy involves the reaction of a functionalized chromene, such as one bearing a leaving group, with an amine. The primary amine of this compound is well-suited for this purpose, acting as a nucleophile to displace a suitable leaving group on the chromene ring system, thereby forming a stable carbon-nitrogen bond and linking the two heterocyclic units.

Synthesis of Isoxazole (B147169) and Other Heterocycle-Azetidine Hybrids

The creation of hybrid molecules containing both isoxazole and azetidine rings is another testament to the synthetic utility of this compound. A general and powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov While specific examples using this compound are not detailed in the provided results, a plausible synthetic route would involve its conversion to an alkyne or an olefin, which could then participate in a cycloaddition with a nitrile oxide to form the isoxazole ring. Alternatively, the amine functionality could be used to link a pre-formed isoxazole unit to the azetidine ring. nih.gov The synthesis of other heterocycle-azetidine hybrids can be achieved through methods like the aza-Michael addition of NH-heterocycles to activated azetidine precursors. mdpi.com

Formation of Triazole Derivatives bearing Azetidine Moieties

The formation of triazole derivatives is often accomplished through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." To incorporate the 1-isobutylazetidine moiety into a triazole ring system, this compound would first need to be converted into either an azide (B81097) or a terminal alkyne. For example, the primary amine could be transformed into an azide, which would then readily react with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted-1,2,3-triazoles. This approach allows for the modular and efficient synthesis of a diverse library of azetidine-triazole conjugates.

Design and Synthesis of Complex Molecular Architectures for Chemical Biology

The unique conformational constraints and substitution patterns offered by the 1-isobutylazetidine scaffold make it an attractive component in the design of molecules aimed at interacting with biological targets. Its use as a scaffold in medicinal chemistry has been particularly noted in the field of kinase inhibitor research.

Scaffolds for Kinase Inhibitor Research (e.g., PI3K, AAK1)

The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 1-isobutylazetidine moiety can serve as a non-planar, rigid scaffold that can orient appended pharmacophoric groups in a specific three-dimensional arrangement, which is often crucial for potent and selective binding to the ATP-binding site of kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers, making PI3K isoforms attractive targets for therapeutic intervention. nih.gov The design of PI3K inhibitors often involves a "scaffold hopping" strategy, where known inhibitor structures are modified to generate novel chemical entities with improved properties. nih.gov The arylmorpholine scaffold has been a successful starting point for developing PI3K inhibitors. ucsf.edu By analogy, the 1-isobutylazetidine core can be used as a bioisosteric replacement for other saturated heterocycles like morpholine (B109124) or piperazine (B1678402) in known PI3K inhibitor scaffolds. This substitution can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can alter the binding interactions with the target kinase.

| Kinase Target | Scaffold Application | Potential Advantage of Azetidine |

| PI3K | Bioisosteric replacement for morpholine or piperazine in known inhibitor scaffolds. ucsf.eduwhitesscience.com | Can alter physicochemical properties and binding interactions. |

Adaptor-Associated Kinase 1 (AAK1) Inhibitors: AAK1 is a serine/threonine kinase that has been identified as a potential target for the treatment of neuropathic pain and other neurological disorders. nih.gov The discovery of novel AAK1 inhibitors is an active area of research. nih.gov A chemical proteomics approach has been used to identify off-target kinases for known inhibitors, leading to the development of new inhibitor series. nih.govresearchgate.net The 1-isobutylazetidine group can be incorporated into various AAK1 inhibitor scaffolds, such as those based on imidazo[1,2-b]pyridazine, to explore the structure-activity relationship and optimize potency and selectivity. nih.gov The specific vector and rigidity of the azetidine ring can help in positioning key interacting moieties within the AAK1 active site.

| Kinase Target | Scaffold Application | Potential Advantage of Azetidine |

| AAK1 | Incorporation into inhibitor scaffolds to explore structure-activity relationships. nih.govresearchgate.net | Provides a rigid core to orient key binding groups within the active site. |

Precursors for Enzyme Modulators (e.g., ALDH-2 related compounds)

The azetidine core is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets such as enzymes. nih.govnih.gov The rigid, three-dimensional nature of the azetidine ring can impart favorable properties to a drug candidate, including improved binding affinity and metabolic stability.

While there is no specific literature linking this compound to Aldehyde Dehydrogenase 2 (ALDH-2) modulators, the general class of N-substituted azetidines is utilized in the design of various enzyme inhibitors. For instance, azetidine-based compounds have been explored as transition state analogue inhibitors for N-ribosyl hydrolases and phosphorylases. nih.gov The synthesis of diverse 3-substituted azetidine derivatives is a key strategy in developing new therapeutic agents. acs.org A straightforward, single-step synthesis of azetidine-3-amines from commercially available materials has been developed, highlighting the accessibility of this class of compounds for creating libraries of potential enzyme modulators. nih.govchemrxiv.org

Building Blocks for RAD51 Inhibitor Analogs

RAD51 is a crucial protein in the homologous recombination pathway of DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly in sensitizing tumors to radiation or chemotherapy. nih.gov The development of small molecule inhibitors of RAD51 is an active area of research.

Currently, there is no direct evidence in the scientific literature of this compound or other closely related azetidine derivatives being used as building blocks for RAD51 inhibitor analogs. Research on RAD51 inhibitors has largely focused on other chemical scaffolds.

Utility in Combinatorial Chemistry and Automated Synthesis for Chemical Library Generation

The modular nature of N-substituted azetidin-3-amines makes them attractive scaffolds for combinatorial chemistry and the generation of diverse chemical libraries. The ability to easily vary the substituent on the nitrogen atom (the 'N-substituent') and to further functionalize the 3-amino group allows for the creation of a large number of distinct molecules from a common core.

The synthesis of libraries of highly functionalized sp3-enriched scaffolds is a key trend in modern drug discovery, and azetidine-based systems are well-suited for this purpose. acs.org Methodologies for the synthesis of new azetidine and oxetane (B1205548) amino acid derivatives through aza-Michael addition demonstrate the potential for creating diverse compound collections. mdpi.com Furthermore, patents have described the use of azetidine derivatives as building blocks for combinatorial libraries, underscoring their industrial relevance. google.com The development of robust synthetic routes to access diverse azetidine scaffolds facilitates their use in generating lead-like libraries for screening against various biological targets. acs.org

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy would be used to identify the number of distinct proton environments and their neighboring protons. The isobutyl group would be expected to show a characteristic pattern: a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the azetidine (B1206935) nitrogen. The protons on the azetidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the amine proton. The amine and ammonium (B1175870) protons would likely appear as broad signals, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "1-Isobutylazetidin-3-amine dihydrochloride" would give a distinct signal. The number of signals would confirm the number of non-equivalent carbon atoms. The chemical shifts would be indicative of the type of carbon (aliphatic, attached to nitrogen).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, confirming the relationships between protons in the isobutyl group and on the azetidine ring. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C signals.

Illustrative ¹H and ¹³C NMR Data for 1-Isobutylazetidin-3-amine dihydrochloride (B599025)

| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |

| (CH₃)₂CH- | 0.95 (d, 6H) | 20.5 |

| (CH₃)₂CH - | 1.90 (m, 1H) | 26.0 |

| -CH₂ -N | 2.50 (d, 2H) | 60.0 |

| Azetidine CH₂ | 3.80-4.00 (m, 4H) | 55.0 |

| Azetidine CH | 4.20 (m, 1H) | 50.0 |

| NH₂ | 8.50 (br s, 2H) | - |

| NH⁺ | 10.50 (br s, 1H) | - |

Note: d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are hypothetical and referenced to a standard solvent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary technique used. The liquid chromatography component would separate the compound of interest from any impurities prior to its introduction into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the molecule would be expected to be observed as its protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₈H₁₉N₂ as the free base) with a high degree of confidence.

Fragmentation analysis (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways for "this compound" would include the loss of the isobutyl group and cleavage of the azetidine ring.

Illustrative Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| HRMS (ESI⁺) | Calculated [M+H]⁺ | 143.1548 |

| HRMS (ESI⁺) | Observed [M+H]⁺ | Within 5 ppm of calculated |

| MS/MS | Major Fragment Ions | m/z corresponding to loss of isobutyl, loss of ammonia, and ring opening fragments. |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of "this compound" would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine and the protonated amine (ammonium) would appear as broad bands in the region of 3400-2400 cm⁻¹. The C-H stretching vibrations of the aliphatic isobutyl and azetidine groups would be observed around 2960-2850 cm⁻¹. N-H bending vibrations would likely be present in the 1650-1550 cm⁻¹ region. C-N stretching vibrations would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Illustrative IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine/ammonium) | 3400-2400 (broad) |

| C-H stretch (aliphatic) | 2960-2850 |

| N-H bend | 1650-1550 |

| C-N stretch | 1250-1020 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is primarily used for the analysis of compounds containing chromophores (i.e., conjugated systems or atoms with non-bonding electrons).

"this compound" is a saturated aliphatic amine and lacks a significant chromophore. Therefore, it would not be expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). A weak absorption might be observed at the lower end of the UV spectrum (around 200 nm) due to n→σ* transitions of the amine groups. Consequently, UV-Vis spectroscopy would be of limited use for direct characterization but could be relevant for certain derivatization-based quantification methods.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, RP-HPLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile compounds. For a polar compound like "this compound," a variety of HPLC modes could be employed.

Reversed-Phase HPLC (RP-HPLC) is a common choice, but due to the high polarity of the analyte, a standard C18 column might show poor retention. The use of ion-pairing reagents (e.g., trifluoroacetic acid) in the mobile phase would be necessary to improve retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.

The purity of the compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for research-grade compounds. researchgate.net

LC-MS , as mentioned earlier, combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of the identity of the main peak and any impurities.

Illustrative HPLC Method Parameters

| Parameter | Illustrative Condition |

| Column | HILIC column (e.g., silica, amide) |

| Mobile Phase | Acetonitrile/Ammonium Formate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at low wavelength (e.g., 205 nm) or Mass Spectrometer |

| Retention Time | Dependent on specific conditions |

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Energy Landscapes of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences. rsc.org Unlike planar cyclobutane, the azetidine ring is puckered. The degree of puckering and the energy barrier to ring inversion are key parameters determined through conformational analysis. For 1-Isobutylazetidin-3-amine, the substituents on the nitrogen (isobutyl group) and at the C3 position (amine group) significantly influence the conformational energy landscape.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., HF/6-31G(d), PBE/3z), are used to map the potential energy surface of azetidine derivatives. researchgate.net These simulations help identify stable conformers and the transition states that connect them. The analysis for a substituted azetidine like 1-Isobutylazetidin-3-amine would focus on the axial versus equatorial positioning of the isobutyl and amine groups and the puckering of the ring itself. The interconversion between conformers, such as different chair-like and boat-like forms, can be modeled to understand the molecule's flexibility. researchgate.netresearchgate.net

Table 1: Representative Conformational States and Energy Parameters for a Substituted Azetidine Ring Note: This table represents typical data obtained from computational analysis of substituted azetidine systems. Specific values for 1-Isobutylazetidin-3-amine dihydrochloride (B599025) would require dedicated calculations.

| Conformer | Substituent Orientation (C3-group) | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) at 298 K |

|---|---|---|---|---|

| Equatorial-Chair | Equatorial | 0.00 | ~30-35 | >95 |

| Axial-Chair | Axial | 1.5 - 2.5 | ~30-35 | <5 |

| Planar Transition State | - | 4.0 - 6.0 | 0 | <0.01 |

| Twist-Boat | - | >5.0 | Variable | <0.01 |

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), are essential for elucidating the electronic properties of 1-Isobutylazetidin-3-amine dihydrochloride. cuny.edu These calculations provide a detailed picture of electron distribution, molecular orbitals, and bonding characteristics. cuny.eduyoutube.com

Key parameters derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Charge Distribution: Analysis of the electrostatic potential and partial atomic charges reveals the electron-rich and electron-deficient regions of the molecule. For the dihydrochloride salt, these calculations would show the localization of positive charges, primarily on the two nitrogen atoms.

Bonding Analysis: Quantum theory of atoms in molecules (QTAIM) can be used to analyze the nature of chemical bonds, distinguishing between covalent and ionic character and identifying hydrogen bonds.

Table 2: Illustrative Quantum Chemical Properties for a Model Azetidine Derivative Note: These values are illustrative for a protonated azetidine derivative, calculated using DFT methods. Actual values for the target compound may vary.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability |

| Dipole Moment | 5.8 Debye | Reflects overall molecular polarity |

| Total Negative Charge (Sum) | Varies | Used to predict sites for electrophilic attack |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting and understanding the mechanisms of chemical reactions, including the synthesis and reactivity of azetidines. mit.edumit.edu By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed from reactants to products. nih.gov

This involves calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states. ucsb.edu A transition state is a first-order saddle point on the energy surface and represents the energy maximum along the minimum energy path. ucsb.eduims.ac.jp Methods like the Nudged Elastic Band (NEB) or QST2/QST3 searches are commonly employed to locate these transient structures. ucsb.eduims.ac.jp For azetidine synthesis, computational models can predict which precursor molecules will react successfully under specific conditions, such as photocatalysis, thereby guiding experimental efforts. mit.edumit.edu Similarly, for reactions involving the azetidine ring, such as ring-opening, computational models can reveal the detailed mechanism and the role of catalysts. acs.orgchemrxiv.org

Table 3: Example of a Calculated Reaction Energy Profile Note: This table provides a hypothetical energy profile for a generic azetidine ring formation step.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Separated precursor molecules | 0.0 |

| Reactant Complex | Precursors associated before reaction | -2.5 |

| Transition State (TS) | Highest energy point on the reaction path | +22.0 |

| Product Complex | Products associated after reaction | -15.0 |

| Products | Separated final molecules | -12.0 |

Molecular Dynamics Simulations for Understanding Conformational Dynamics in Solution

While quantum calculations are powerful for static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules like this compound in a biological or solution environment over time. researchgate.net MD simulations solve Newton's equations of motion for a system containing the molecule and numerous solvent molecules (e.g., water), providing a trajectory of atomic positions and velocities. acta.co.in

From this trajectory, various properties can be analyzed:

Conformational Flexibility: MD simulations show how the azetidine ring and its substituents move and interconvert between different conformations in solution. mdpi.com

Solvation Structure: The simulations reveal how solvent molecules arrange around the solute, particularly how water molecules form hydrogen bonds with the protonated amine groups and chloride counter-ions. researchgate.net

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds can be monitored, which is crucial for understanding the molecule's interactions and properties in a protic solvent.

Table 4: Key Observables from a Molecular Dynamics Simulation Note: This table describes typical analyses performed on an MD trajectory of a small molecule in water.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | Indicates the stability of the simulation and whether the molecule reaches a stable conformation. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each individual atom around its average position. | Highlights the most flexible regions of the molecule. |

| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Shows whether the molecule remains compact or unfolds over time. mdpi.com |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Characterizes the structure of the solvation shells. |

Computational Tools for Virtual Screening and Scaffold Exploration

The azetidine ring is considered a valuable scaffold in medicinal chemistry. acs.orgnih.gov Computational tools play a critical role in exploring this scaffold for drug discovery through virtual screening and library design. nih.gov

Virtual Screening: This process involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. For scaffolds like azetidine, methods can include:

Scaffold-based searching: Identifying all molecules in a database that contain the azetidine core. nih.gov

Similarity searching: Finding molecules that are similar to a known active compound, either in 2D structure (fingerprints) or 3D shape and electrostatics. nih.govresearchgate.net

Scaffold Hopping: This technique aims to find new, structurally distinct core scaffolds that can mimic the biological activity of a known lead compound. mdpi.com Starting with an active molecule containing an azetidine ring, algorithms can search for other ring systems that present key interacting groups in a similar spatial arrangement.

Library Design: Computational methods are used to design diverse and focused libraries of azetidine derivatives for synthesis and screening. nih.gov This involves selecting substituents that cover a wide range of chemical properties (e.g., size, polarity, hydrogen bonding potential) to maximize the chances of finding active compounds. nih.govresearchgate.net

Table 5: Common Computational Strategies for Scaffold-Based Drug Discovery

| Strategy | Principle | Application to Azetidine Scaffold |

|---|---|---|

| 2D Fingerprint Similarity | Compares molecules based on the presence or absence of predefined structural fragments. | Rapidly finds close analogues of an active azetidine-containing compound. nih.gov |

| 3D Shape Similarity | Aligns and compares the 3D shapes of molecules. | Identifies molecules with different structures but similar shapes that might fit the same binding site. researchgate.net |

| Pharmacophore Modeling | Uses a 3D arrangement of essential features (e.g., H-bond donors/acceptors, charges) required for activity. | Finds diverse molecules, including new scaffolds, that match the pharmacophore of an active azetidine. |

| Scaffold Tree Analysis | Deconstructs molecules into a hierarchy of scaffolds. | Systematically explores chemical space around the azetidine core and facilitates scaffold hopping. nih.gov |

Future Prospects and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of azetidine derivatives, including 1-isobutylazetidin-3-amine dihydrochloride (B599025), is an area of ongoing research focused on improving efficiency, safety, and sustainability. Traditional methods for constructing the azetidine ring often require harsh reaction conditions or multi-step procedures. Future research is geared towards the development of novel synthetic strategies that are not only more efficient but also environmentally benign.

A significant advancement in this area is the use of flow chemistry. Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety when handling reactive intermediates, improved scalability, and the potential for automation. For instance, the synthesis of 3-substituted azetidines has been successfully demonstrated using flow technology, which allows for the safe handling of otherwise unstable lithiated intermediates at higher temperatures than in batch processing. Furthermore, the integration of greener solvents, such as cyclopentyl methyl ether (CPME), into these flow processes addresses sustainability concerns.

Future synthetic routes are also likely to focus on C-H activation and functionalization, which allow for the direct modification of the azetidine core, potentially reducing the number of synthetic steps required. Methods like palladium-catalyzed intramolecular γ-C(sp³)–H amination and visible-light-promoted aza-Paterno-Büchi reactions are at the forefront of creating densely functionalized azetidines.

Table 1: Comparison of Synthetic Methodologies for Azetidine Derivatives

| Methodology | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, multi-step, potential safety hazards with reactive intermediates |

| Flow Chemistry | Enhanced safety, scalability, automation potential, precise control over reaction parameters | Initial setup costs, requires specialized equipment |

| Sustainable Synthesis | Use of greener solvents, reduced waste | Solvent compatibility, may require process re-optimization |

| C-H Functionalization | Direct modification of the azetidine core, step economy | Regio- and stereoselectivity control can be challenging |

Exploration of Chiral 1-Isobutylazetidin-3-amine Dihydrochloride Enantiomers in Asymmetric Synthesis

The 3-amino group on the azetidine ring of this compound introduces a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation and individual exploration of these enantiomers represent a significant frontier in asymmetric synthesis. Chiral amines are highly valuable building blocks in medicinal chemistry, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.

Future research will likely focus on the development of stereoselective syntheses of 1-isobutylazetidin-3-amine, allowing for the selective production of a single enantiomer. This could be achieved through various strategies, including the use of chiral catalysts or auxiliaries. Asymmetric C-H functionalization, for example, has been shown to be a powerful tool for the desymmetrization of prochiral molecules, and similar principles could be applied to the synthesis of chiral azetidines.

Once obtained in enantiomerically pure form, the chiral versions of this compound could be employed as chiral ligands in metal-catalyzed reactions or as key intermediates in the synthesis of complex chiral molecules. The development of direct asymmetric reductive amination (DARA) processes using primary alkyl amines further highlights the demand for chiral amine synthons.

Expansion of its Role as a Versatile Building Block in Materials Science and Polymer Chemistry

The strained four-membered ring of azetidine derivatives makes them interesting monomers for ring-opening polymerization (ROP). The cationic ring-opening polymerization of azetidines leads to the formation of poly(propylenimine)s, which are polymers with a wide range of potential applications. These applications include use as antibacterial and antimicrobial coatings, in CO2 adsorption, for chelation of metal ions, and as non-viral gene transfection agents.

This compound, with its functional primary amine, offers the potential to create functionalized polyamines. The isobutyl group would influence the physical properties of the resulting polymer, such as its solubility and thermal characteristics, while the primary amine could serve as a point for further modification or for imparting specific functionalities to the polymer backbone. Research in this area would involve studying the polymerization kinetics of this specific monomer and characterizing the properties of the resulting polymers.

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency

As mentioned previously, flow chemistry is a powerful tool for the synthesis of azetidine derivatives. The integration of flow chemistry with automated systems represents the next step in enhancing synthetic efficiency. Automated flow platforms can allow for rapid reaction optimization, library synthesis, and on-demand production of compounds like this compound.

The use of monolithic triphenylphosphine (B44618) reagents in flow systems, for example, facilitates multi-step syntheses, such as the Staudinger aza-Wittig reaction, in a continuous and automated fashion. Such advancements could be adapted for the elaboration of the primary amine of 1-isobutylazetidin-3-amine, enabling the rapid generation of a diverse range of derivatives for screening in various applications. The combination of flow synthesis for the azetidine core followed by automated functionalization could significantly accelerate the exploration of its chemical space.

Application in Fragment-Based Drug Discovery and Macrocyclization Strategies

Fragment-based drug discovery (FBDD) has emerged as a successful strategy for identifying lead compounds in drug discovery. FBDD utilizes small, low-complexity molecules, or "fragments," that can be screened for binding to a biological target. Due to its relatively small size and presence of key functional groups, this compound is an ideal candidate for inclusion in fragment libraries. The azetidine scaffold is a desirable feature in medicinal chemistry as it can act as a bioisostere for other cyclic systems and introduce favorable physicochemical properties.

Furthermore, the bifunctional nature of 1-isobutylazetidin-3-amine, with its two amine groups, makes it a valuable building block for the synthesis of macrocycles. Macrocyclic peptides and peptidomimetics are of great interest in drug discovery due to their potential for high affinity and selectivity. The 3-aminoazetidine unit can act as a turn-inducing element, facilitating the cyclization of peptides that would otherwise be difficult to synthesize. The primary amine of 1-isobutylazetidin-3-amine could be incorporated into a peptide backbone, while the secondary ring nitrogen could be used for late-stage functionalization, allowing for the creation of diverse macrocyclic libraries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Isobutylazetidin-3-amine dihydrochloride, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidine rings can be functionalized via alkylation using isobutyl halides, followed by amine protection/deprotection and HCl salt formation . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/dichloromethane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How is the structural identity of this compound confirmed?

- Methodology : Use a combination of:

- NMR : NMR (DO, 400 MHz) to confirm proton environments (e.g., azetidine ring protons at δ 3.2–3.8 ppm, isobutyl CH at δ 1.4–1.6 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] expected m/z for CHN·2HCl: ~155.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodology :

- Receptor Binding : Radioligand displacement assays (e.g., for σ or NMDA receptors) at concentrations 1 nM–10 μM .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC determination) .

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization for large-scale synthesis?

- Methodology :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers in ring-forming steps .

- Solvent Optimization : COSMO-RS simulations to predict solubility in solvents like ethanol or acetonitrile, minimizing side-product formation .

Q. How should researchers resolve contradictions in binding affinity data across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, temperature) from conflicting studies. Reproduce experiments under standardized protocols .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of variations (p < 0.05) .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodology :

- pH Stability Studies : Test degradation kinetics at pH 2–8 (HPLC monitoring). Optimal stability is often observed at pH 4–5 (citrate buffer) .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing isobutyl with cyclopropylmethyl) and test activity against off-target receptors (e.g., serotonin transporters) .

- Molecular Docking : AutoDock Vina to predict binding poses in target vs. non-target proteins (e.g., κ-opioid vs. μ-opioid receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.